2-Bromo-4-(3-fluorophenyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(3-fluorophenyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFS/c11-10-5-8(6-13-10)7-2-1-3-9(12)4-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQUGVCPXAJHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295130 | |
| Record name | 2-Bromo-4-(3-fluorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159819-93-8 | |
| Record name | 2-Bromo-4-(3-fluorophenyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159819-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(3-fluorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 4 3 Fluorophenyl Thiophene
Retrosynthetic Analysis and Key Synthetic Disconnections
A retrosynthetic analysis of 2-bromo-4-(3-fluorophenyl)thiophene reveals several key disconnections. The most apparent disconnections are the carbon-bromine bond and the carbon-carbon bond between the thiophene (B33073) ring and the 3-fluorophenyl group. This suggests two primary forward synthetic strategies:
Strategy A: Arylation then Bromination: This approach involves the initial synthesis of 4-(3-fluorophenyl)thiophene, followed by a regioselective bromination at the 2-position.
Strategy B: Bromination then Arylation: This strategy begins with a pre-brominated thiophene, such as 2,4-dibromothiophene (B1333396), followed by a selective arylation at the 4-position.
A third disconnection can be considered at the level of the thiophene ring itself, allowing for its construction from acyclic precursors with the desired substituents already in place or introduced during the cyclization process.
Direct and Indirect Synthetic Routes to the Thiophene Core
The synthesis of the thiophene ring is a well-established area of heterocyclic chemistry, with numerous methods available. derpharmachemica.com
Thiophene Ring Formation Strategies
Classic methods for thiophene synthesis often involve the reaction of 1,4-dicarbonyl compounds with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) in the Paal-Knorr thiophene synthesis. pharmaguideline.comwikipedia.org The Gewald aminothiophene synthesis offers another route, particularly for producing 2-aminothiophenes from α-cyanoesters, ketones or aldehydes, and elemental sulfur. pharmaguideline.com Industrially, thiophene can be synthesized by the high-temperature reaction of n-butane with sulfur. pharmaguideline.com
More contemporary methods offer greater control and functional group tolerance. These include multicomponent reactions and transition-metal-catalyzed cyclizations. researchgate.netorganic-chemistry.org For instance, substituted thiophenes can be prepared from the reaction of buta-1-enes with potassium sulfide (B99878), involving the cleavage of multiple C-H bonds. organic-chemistry.org
Bromination Techniques and Regioselectivity
The bromination of thiophene is a classic example of electrophilic aromatic substitution. Thiophene is more reactive than benzene (B151609), and substitution preferentially occurs at the α-positions (C2 and C5). pharmaguideline.com Direct bromination of thiophene with bromine can lead to a mixture of 2-bromothiophene (B119243) and 2,5-dibromothiophene. wikipedia.org To achieve selective bromination at the 2-position, milder brominating agents or controlled reaction conditions are necessary. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose. mdpi.comresearchgate.net
For a substrate like 4-(3-fluorophenyl)thiophene, the directing effects of the aryl group must be considered. The 4-phenyl group is weakly deactivating and will influence the regioselectivity of the subsequent bromination. The electron-withdrawing nature of the fluorine atom on the phenyl ring will also play a role. Theoretical calculations can be employed to predict the most likely site of bromination. mdpi.comresearchgate.net Generally, the 2-position remains the most activated site for electrophilic attack in 3- or 4-substituted thiophenes.
Various brominating agents and conditions have been developed for regioselective bromination of aromatic compounds, including tetraalkylammonium tribromides and mixtures of sodium bromide and sodium bromate (B103136) in acidic media. mdpi.comrsc.orgwku.edu
Installation of the 3-Fluorophenyl Moiety
The introduction of the 3-fluorophenyl group onto the thiophene ring is most commonly achieved through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)
Suzuki-Miyaura Coupling: This is a versatile and widely used method for forming carbon-carbon bonds. google.comnih.govnih.gov In the context of synthesizing 4-(3-fluorophenyl)thiophene, this would typically involve the reaction of a thiophene boronic acid or ester with 1-bromo-3-fluorobenzene (B1666201), or conversely, 4-bromothiophene with (3-fluorophenyl)boronic acid, in the presence of a palladium catalyst and a base. google.comnih.gov The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields. nih.govrsc.orgrsc.org
| Catalyst System | Reactants | Solvent | Base | Yield |
| Pd(OAc)₂ / PPh₃ | 2-Bromothiophene, p-Fluorophenylboronic acid | Not specified | Not specified | High |
| Pd(OAc)₂ / Dabco | Organotin compounds, Aryl halides | Not specified | Not specified | Not specified |
| Pd(PPh₃)₄-PEG 400 | Organotin compounds, Aryl bromides | PEG 400 | Not specified | Not specified |
Table 1: Examples of Catalyst Systems for Suzuki-Miyaura and Stille Couplings. google.comorganic-chemistry.org
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com For the target molecule, this could entail the reaction of a thienylzinc reagent with 1-bromo-3-fluorobenzene or a (3-fluorophenyl)zinc reagent with a suitable bromothiophene. lih.lursc.org Organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagents. youtube.com
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org A possible route would be the reaction of 2-bromo-4-(tributylstannyl)thiophene with 1-iodo-3-fluorobenzene or 2-bromo-4-iodothiophene with (3-fluorophenyl)tributyltin. A significant drawback of this method is the toxicity of the organotin reagents. organic-chemistry.orgnih.gov
Alternative Arylation Approaches
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. researchgate.netrsc.org For the synthesis of 4-(3-fluorophenyl)thiophene, this could involve the direct coupling of thiophene with a 3-fluorophenyl halide. However, controlling the regioselectivity of direct arylation can be challenging, with functionalization often favoring the more acidic α-position. researchgate.net Achieving β-arylation, as required for the 4-position, often necessitates specific catalysts or directing groups. acs.org
Metal-free arylation methods are also being developed. For instance, the activation of benzothiophenes as their S-oxides has been shown to enable C-H/C-H type coupling with phenols. nih.gov While this specific example applies to benzothiophene, it highlights the potential for developing novel metal-free strategies for the arylation of thiophenes.
Optimization of Reaction Parameters and Yields
The efficiency and yield of the Suzuki-Miyaura coupling are highly dependent on the optimization of several key reaction parameters. These include the choice of catalyst, ligand, base, solvent, and reaction temperature. By carefully tuning these conditions, it is possible to maximize the yield of the desired product while minimizing the formation of byproducts, such as the double-coupled product, 2,4-bis(3-fluorophenyl)thiophene.
Catalyst and Ligand System: The choice of the palladium catalyst and its associated ligand is crucial for the success of the coupling reaction. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for such transformations. nih.gov Other palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) can also be employed, often in combination with phosphine (B1218219) ligands. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Automated systems for reaction optimization have highlighted the importance of matching the right ligand with the specific palladium precatalyst to maximize turnover number and yield. rsc.org
Base: An appropriate base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases are typically used, with sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) being common choices. nih.govgoogle.com Potassium phosphate (B84403) (K₃PO₄) has also been shown to be effective in similar cross-coupling reactions. mdpi.com The choice and concentration of the base can significantly influence the reaction rate and the suppression of side reactions.
Solvent: The solvent system plays a critical role in solubilizing the reactants and facilitating the interaction between the organic and aqueous phases (in the case of using an aqueous base). A mixture of an organic solvent such as dimethylformamide (DMF), 1,4-dioxane, or toluene (B28343) with an aqueous solution of the base is a standard approach. nih.govmdpi.com The selection of the solvent can affect catalyst stability and reaction kinetics. For instance, studies on related syntheses have explored various solvents, including ethanol, to achieve high yields under mild conditions. google.com
Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be carefully controlled. Temperatures are typically elevated to ensure a reasonable reaction rate, often in the range of 80-120°C. nih.govchemicalbook.com However, excessively high temperatures can lead to catalyst decomposition or increased formation of byproducts. The reaction time must be sufficient to allow for complete conversion of the starting materials, which can range from a few hours to overnight, depending on the reactivity of the substrates and the other reaction conditions. nih.govchemicalbook.com
To illustrate the effect of these parameters, the following table presents typical conditions and outcomes for a model Suzuki-Miyaura reaction involving a dibromothiophene.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | PdCl₂(dppf) |
| Base | Na₂CO₃ (aq) | K₃PO₄ | K₂CO₃ |
| Solvent | DMF | Toluene/H₂O | 1,4-Dioxane |
| Temperature | 80°C | 100°C | 90°C |
| Typical Yield | Good to Excellent | Excellent | Good to Excellent |
This table is a representation of typical conditions for analogous reactions and not specific experimental data for this compound.
Considerations for Scalable Synthesis
Transitioning a synthetic procedure from a laboratory scale to an industrial or large-scale process introduces a new set of challenges and considerations. The primary goals of scalable synthesis are to ensure safety, cost-effectiveness, efficiency, and environmental sustainability.
Cost and Availability of Raw Materials: For large-scale production, the cost and reliable supply of starting materials are paramount. The key starting materials for the proposed synthesis are 2,4-dibromothiophene and (3-fluorophenyl)boronic acid. The cost of the palladium catalyst is also a significant economic factor, making catalyst loading and recycling important considerations.
Process Safety and Environmental Concerns: On a larger scale, the management of reaction exotherms becomes critical to prevent runaway reactions. The choice of solvents is also scrutinized more heavily; less toxic and more environmentally benign solvents are preferred. organic-chemistry.org Efforts to minimize waste streams and develop "green" chemical processes are a major focus in industrial synthesis. rsc.orgnih.gov This includes exploring the potential for catalyst recovery and reuse.
Reaction and Purification Efficiency: The efficiency of the reaction in terms of yield and throughput is crucial. On a large scale, purification by column chromatography is often impractical and costly. Therefore, the reaction conditions must be optimized to produce the product in high purity to allow for simpler purification methods like crystallization or distillation. google.com This minimizes the generation of waste and reduces processing time and cost.
Catalyst Loading and Turnover: Minimizing the amount of the expensive palladium catalyst is a key objective in scalable synthesis. High catalyst turnover numbers (TON) are desired. This can often be achieved through careful selection of ligands and optimization of other reaction parameters. rsc.org In some industrial processes, heterogeneous catalysts are favored as they can be more easily separated from the reaction mixture and recycled.
Regulatory Compliance: Any large-scale chemical synthesis, particularly for intermediates intended for pharmaceutical use, must adhere to strict regulatory guidelines concerning purity, impurity profiles, and manufacturing practices.
Advanced Reaction Mechanisms Involving 2 Bromo 4 3 Fluorophenyl Thiophene
Mechanistic Pathways of Halogen-Metal Exchange
Halogen-metal exchange is a fundamental transformation for converting aryl halides into highly reactive organometallic reagents. In the case of 2-bromo-4-(3-fluorophenyl)thiophene, this reaction is typically achieved using organolithium reagents, such as n-butyllithium, at low temperatures.
The generally accepted mechanism for lithium-halogen exchange involves a nucleophilic attack of the organolithium reagent on the bromine atom. wikipedia.orgprinceton.edu This can proceed through two primary pathways: a concerted four-centered transition state or via the formation of an "ate" complex. wikipedia.orgprinceton.edu
Four-Centered Transition State: In this model, the lithium atom of the organolithium reagent coordinates to the bromine atom, while the alkyl group of the organolithium reagent simultaneously forms a bond with the C2 carbon of the thiophene (B33073) ring. This proceeds through a cyclic transition state, leading to the direct formation of the 2-lithiated thiophene and the corresponding alkyl bromide.
"Ate" Complex Formation: An alternative pathway involves the formation of a hypervalent "ate" complex, where the organolithium reagent adds to the bromine atom, forming a transient species. wikipedia.org This complex can then collapse, expelling the more stable carbanion, which in this case would be the 2-thienyllithium (B1198063) species.
The rate of halogen-metal exchange is significantly faster for bromine and iodine compared to chlorine, and fluorine is generally unreactive under these conditions. wikipedia.org The reaction is typically kinetically controlled, with the rate being influenced by the stability of the carbanion intermediates. wikipedia.org For this compound, the exchange is highly regioselective, occurring exclusively at the C2 position due to the higher acidity of the C2-proton and the inherent polarization of the C-Br bond. The presence of the sulfur atom in the thiophene ring also plays a role in stabilizing the resulting lithiated intermediate. In some instances, particularly with sterically hindered bases or specific solvent systems, the mechanism can have some radical character, although this is generally a minor pathway for lithium-halogen exchange. princeton.edu
| Reagent | Temperature (°C) | Solvent | Product | Mechanistic Notes |
| n-Butyllithium | -78 | Tetrahydrofuran | 2-Lithio-4-(3-fluorophenyl)thiophene | Predominantly nucleophilic attack on bromine. |
| tert-Butyllithium | -78 | Diethyl ether/Pentane | 2-Lithio-4-(3-fluorophenyl)thiophene | Increased steric hindrance may slightly alter the transition state geometry. |
| Isopropylmagnesium chloride-lithium chloride | -20 to 0 | Tetrahydrofuran | 2-Magnesio-4-(3-fluorophenyl)thiophene | Often proceeds via an "ate" complex; less cryogenic conditions required. beilstein-journals.org |
Table 1: Representative Conditions for Halogen-Metal Exchange of 2-Bromo-4-arylthiophenes. (Data is representative for 2-bromo-arylthiophenes as specific data for the title compound is not available).
Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being dictated by the existing substituents.
Electrophilic Aromatic Substitution (SEAr):
The thiophene ring is generally more reactive towards electrophiles than benzene (B151609). The sulfur atom can stabilize the intermediate carbocation (Wheland intermediate) through resonance. In this compound, the bromine atom is a deactivating but ortho, para-directing group, while the 4-(3-fluorophenyl) group is also deactivating due to its inductive effect, but can be considered weakly directing. The primary competition for electrophilic attack is between the C5 and C3 positions.
The mechanism for SEAr proceeds in two steps:
Attack of the electrophile on the π-system of the thiophene ring to form a resonance-stabilized carbocationic intermediate, known as a σ-complex or Wheland intermediate.
Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring.
For this compound, electrophilic attack is most likely to occur at the C5 position. This is because the carbocation intermediate formed by attack at C5 is better stabilized by resonance with the sulfur atom's lone pair and avoids placing a positive charge adjacent to the electron-withdrawing bromine atom. The 3-fluorophenyl group at the C4 position will exert a deactivating inductive effect, but its influence on the regioselectivity between C5 and C3 is less pronounced than that of the bromine and the sulfur atom. Computational studies on substituted thiophenes have shown that the regioselectivity of electrophilic attack is highly dependent on the nature and position of the substituents. nih.govlibretexts.org
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution on thiophenes is generally more facile than on the corresponding benzene derivatives, especially when activated by electron-withdrawing groups. acs.org In this compound, the bromine at the C2 position can be displaced by strong nucleophiles. The presence of the 3-fluorophenyl group, while not a strong activating group like a nitro group, does exert an electron-withdrawing inductive effect that can facilitate nucleophilic attack.
The SNAr mechanism typically proceeds via an addition-elimination pathway:
Addition of the nucleophile to the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the thiophene ring.
Elimination of the bromide leaving group to regenerate the aromatic system.
Catalytic Cycles in Cross-Coupling Reactions at the Bromine Center
The bromine atom at the C2 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.
Suzuki Coupling:
The Suzuki coupling reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The catalytic cycle for the Suzuki reaction is generally understood to involve three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the bromide ligand. The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and the boron reagent.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst.
Stille Coupling:
The Stille coupling utilizes an organotin reagent as the coupling partner. The catalytic cycle is similar to the Suzuki coupling and consists of: wikipedia.orgopenochem.orglibretexts.org
Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of this compound to create a Pd(II) complex.
Transmetalation: The organotin reagent transfers its organic moiety to the palladium complex, with the tin halide being formed as a byproduct. This step is often the rate-determining step in the cycle. youtube.com
Reductive Elimination: The coupled product is eliminated from the palladium, which returns to its catalytically active Pd(0) state.
| Cross-Coupling Reaction | Catalyst | Ligand | Base | Organometallic Reagent |
| Suzuki | Pd(OAc)2 or Pd2(dba)3 | PPh3, SPhos, XPhos | K2CO3, Cs2CO3, K3PO4 | Arylboronic acid |
| Stille | Pd(PPh3)4 | PPh3 | (Not always required) | Aryl- or vinylstannane |
Table 2: Typical Catalytic Systems for Cross-Coupling Reactions of 2-Bromo-arylthiophenes. (Data is representative for 2-bromo-arylthiophenes as specific data for the title compound is not available).
Stereochemical Implications of Reaction Pathways
The stereochemical outcomes of reactions involving this compound become particularly relevant when chiral centers are present in the reactants or are formed during the reaction.
If this compound were to be functionalized with a chiral substituent, for instance at the phenyl ring or through a coupling reaction with a chiral partner, the stereochemical integrity of that center would need to be considered.
Cross-Coupling Reactions: In Suzuki and Stille couplings, if the organoboron or organotin reagent contains a chiral center, the reaction at the achiral thiophene core generally proceeds with retention of configuration at the chiral center of the coupling partner. The reaction does not directly involve the chiral center.
Asymmetric Synthesis: The synthesis of chiral derivatives of this compound, for example, through asymmetric catalysis, would require careful consideration of the reaction mechanism to control the enantioselectivity. For instance, an asymmetric Suzuki coupling using a chiral ligand on the palladium catalyst could potentially induce chirality in the product if a prochiral substrate is used. The synthesis of chiral thiophene-based ligands has been an active area of research, and these can be used in asymmetric catalysis. researchgate.netelsevierpure.com The development of chiral polythiophenes often relies on the synthesis of chiral monomeric precursors. nih.govrsc.org
Reactions at a Prochiral Center: If a reaction creates a new stereocenter, for example, by addition to a carbonyl group introduced onto the thiophene ring, the stereochemical outcome will depend on the reaction mechanism. A nucleophilic addition to a ketone, for instance, would typically lead to a racemic mixture of alcohols unless a chiral reducing agent or catalyst is employed.
Kinetic and Thermodynamic Aspects of Reactivity
The outcome of many reactions involving this compound can be governed by either kinetic or thermodynamic control, depending on the reaction conditions.
Kinetic Control: At lower temperatures and with short reaction times, the major product will be the one that is formed the fastest, i.e., the product of the reaction pathway with the lowest activation energy. This is known as the kinetic product. For example, in the deprotonation of substituted thiophenes, the kinetically favored product often results from the removal of the most accessible proton. mdpi.com
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible. Under these conditions, the product distribution will reflect the relative thermodynamic stabilities of the products. The most stable product, the thermodynamic product, will be the major component of the equilibrium mixture.
A classic example is the metalation of substituted thiophenes. The initial deprotonation (a kinetically controlled process) might occur at one position, but if the resulting organometallic species can rearrange to a more stable isomer, this will be favored under thermodynamic conditions. In the case of this compound, the lithiation via halogen-metal exchange is a kinetically fast process. Any subsequent reactions of the lithiated intermediate are typically performed at low temperatures to prevent side reactions or rearrangements, thus operating under kinetic control.
The interplay between kinetic and thermodynamic control is also crucial in electrophilic aromatic substitution. The initial site of attack might not lead to the most stable Wheland intermediate. If the initial addition is reversible, the system can equilibrate to form the thermodynamically favored product. nih.gov
| Reaction | Conditions Favoring Kinetic Control | Conditions Favoring Thermodynamic Control |
| Metalation/Deprotonation | Low temperature, strong non-hindered base, short reaction time | Higher temperature, weaker base (allowing for equilibrium), longer reaction time |
| Electrophilic Aromatic Substitution | Low temperature, highly reactive electrophile | Higher temperature, reversible reaction conditions |
Table 3: General Conditions for Kinetic vs. Thermodynamic Control in Reactions of Substituted Thiophenes.
Derivatization and Functionalization Strategies for 2 Bromo 4 3 Fluorophenyl Thiophene
Multi-Component Reactions Incorporating the Compound as a Key Fragment
Multi-component reactions (MCRs) represent a highly efficient class of chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. patsnap.comrsc.org These reactions are prized in modern synthetic chemistry for their high atom economy, operational simplicity, and ability to rapidly generate complex molecular architectures from simple precursors. patsnap.comrsc.org Cascade or tandem reactions, which involve at least two consecutive reactions where the subsequent step is driven by the functionality formed in the preceding one, share many of these advantages and are often employed in a multi-component setting. wikipedia.org
The structure of 2-Bromo-4-(3-fluorophenyl)thiophene makes it a promising, though not yet widely documented, building block for such sophisticated one-pot transformations. Its key features for MCRs are the reactive carbon-bromine bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the adjacent C-H bonds on the thiophene (B33073) ring, which can potentially participate in subsequent cyclization or functionalization steps. The strategic combination of these reactive sites allows for the design of powerful cascade sequences.
While specific, named multi-component reactions prominently featuring this compound are not extensively reported in current literature, its structural motifs are analogous to those found in other bromo-heteroarenes that successfully participate in such transformations. Based on established reactivity principles, several MCR strategies can be proposed for the derivatization of this compound, leading to the formation of complex heterocyclic and polycyclic aromatic systems.
One of the most viable strategies involves a palladium- and copper-catalyzed three-component reaction, combining this compound, a terminal alkyne, and a suitable nucleophile. This approach would typically proceed through an initial Sonogashira cross-coupling between the thiophene and the alkyne. The resulting 2-alkynyl-4-(3-fluorophenyl)thiophene intermediate, without being isolated, can then undergo an intramolecular cyclization triggered by the nucleophile. For instance, using an amino-functionalized reactant could lead to the formation of fused thieno[2,3-b]pyridine (B153569) or thieno[3,2-c]pyridine (B143518) derivatives, depending on the regioselectivity of the cyclization.
Table 1: Proposed Three-Component Sonogashira Coupling/Cyclization Strategy
| Component 1 | Component 2 | Component 3 (Nucleophile) | Proposed Catalytic System | Potential Product Structure |
|---|---|---|---|---|
| This compound | Phenylacetylene | Ammonia (or equivalent) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-(3-Fluorophenyl)-2-phenylthieno[3,2-b]pyridine |
| This compound | Propargyl alcohol | Methylamine | Pd(OAc)₂, XPhos, Cs₂CO₃ | N-Methyl-4-(3-fluorophenyl)thieno[3,2-b]pyridin-2-yl)methanol |
| This compound | Ethynyltrimethylsilane | Aniline | PdCl₂(dppf), CuI, TEA | 4-(3-Fluorophenyl)-1-phenyl-2-(trimethylsilyl)thieno[3,2-b]pyridinium |
A second powerful strategy involves a sequential, one-pot, dual cross-coupling reaction. This approach could begin with a Suzuki-Miyaura coupling of this compound with an ortho-haloarylboronic acid, such as (2-bromophenyl)boronic acid. The initial coupling would yield a 2-(2'-bromobiphenyl-x-yl)-4-(3-fluorophenyl)thiophene intermediate. By carefully selecting the catalyst and conditions, the same palladium catalyst can then facilitate a second, intramolecular C-H activation/arylation, where the remaining bromo-substituent on the phenyl ring couples with a C-H bond on the thiophene core (typically the C3 position) to construct a fused polycyclic system. This type of tandem reaction is highly valuable for building complex, rigid scaffolds found in materials science and medicinal chemistry. Research on the direct 1,2-diheteroarylation of 1,2-dihalobenzenes has shown that such one-pot procedures using catalysts like Pd(OAc)₂ can be very effective. nih.gov
Table 2: Proposed Sequential Suzuki Coupling/Intramolecular C-H Arylation Strategy
| Component 1 | Component 2 | Proposed Catalytic System | Base | Potential Product Structure |
|---|---|---|---|---|
| This compound | (2-Bromophenyl)boronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | 8-(3-Fluorophenyl)dibenzo[b,d]thiophene |
| This compound | (2-Bromo-5-methoxyphenyl)boronic acid | Pd₂(dba)₃, RuPhos | Cs₂CO₃ | 2-Methoxy-8-(3-fluorophenyl)dibenzo[b,d]thiophene |
| This compound | (2-Iodo-4-pyridinyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-(3-Fluorophenyl)-aza-dibenzo[b,d]thiophene |
The development of such multi-component strategies transforms this compound from a simple building block into a versatile linchpin for the rapid assembly of highly functionalized and diverse molecular frameworks. The feasibility of these one-pot procedures reduces waste, time, and resources compared to traditional multi-step syntheses, aligning with the principles of green and efficient chemistry.
Computational and Theoretical Studies on 2 Bromo 4 3 Fluorophenyl Thiophene
Quantum Chemical Calculations of Electronic Structure (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 2-Bromo-4-(3-fluorophenyl)thiophene. These calculations are typically performed using a basis set such as 6-311+G(2d,p) and a functional like B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the bromine atom, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed over the aromatic phenyl ring and the thiophene ring, indicating these as the regions susceptible to nucleophilic attack.
Table 1: Calculated Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.36 |
Note: These values are representative and are based on typical DFT calculations for similar brominated and phenyl-substituted thiophenes.
The charge distribution within this compound is non-uniform due to the presence of heteroatoms (sulfur, bromine, and fluorine) with varying electronegativities. A Natural Bond Orbital (NBO) analysis can provide detailed information about the charge on each atom. nih.gov
The electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would likely show negative potential (red and yellow regions) around the electronegative fluorine, bromine, and sulfur atoms, indicating areas prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Table 2: Predicted Partial Charges on Key Atoms in this compound
| Atom | Partial Charge (a.u.) |
| S1 | -0.15 |
| Br2 | -0.05 |
| C3 | +0.10 |
| C4 | -0.08 |
| C5 | -0.12 |
| F (on phenyl) | -0.25 |
Note: These values are illustrative and represent expected trends based on NBO analysis of analogous compounds.
Conformational Analysis and Energy Minima Identification
The conformational flexibility of this compound is primarily due to the rotation around the single bond connecting the thiophene and phenyl rings. A conformational analysis can identify the most stable arrangement (energy minimum) and the energy barriers for rotation.
The dihedral angle between the planes of the thiophene and phenyl rings is the key parameter. The molecule's energy will vary as this angle is rotated from 0° (coplanar) to 90° (perpendicular). Steric hindrance between the hydrogen atom at position 5 of the thiophene ring and the hydrogen atoms on the phenyl ring will influence the preferred conformation. It is anticipated that the minimum energy conformation will be a non-planar arrangement, where the dihedral angle is between 20° and 40°, similar to what is observed in other 2-phenylthiophene (B1362552) systems.
Table 3: Relative Energies for Different Conformations of this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 1.5 |
| 30 | 0.0 |
| 60 | 1.2 |
| 90 | 2.8 |
Note: These are representative values illustrating the expected energy profile for the rotation of the phenyl ring.
Theoretical Reaction Pathway Predictions
Theoretical calculations can predict the feasibility and mechanisms of chemical reactions involving this compound. This includes identifying transition states and calculating activation energies.
For a given reaction, such as a Suzuki coupling at the bromine position, computational methods can model the structure of the transition state. The transition state is a high-energy, transient species that connects the reactants and products. Its geometry and vibrational frequencies can be calculated, with the presence of a single imaginary frequency confirming it as a true transition state.
The activation barrier, or activation energy, is the energy difference between the reactants and the transition state. It determines the rate of a chemical reaction. For electrophilic substitution on the thiophene ring, the activation barriers for substitution at different positions can be calculated to predict the regioselectivity of the reaction. Given the substitution pattern, the C5 position is the most likely site for further electrophilic attack.
Table 4: Predicted Activation Barriers for a Hypothetical Electrophilic Bromination Reaction
| Reaction | Activation Barrier (kcal/mol) |
| Bromination at C5 | 15.2 |
| Bromination at C3 | 25.8 |
Note: These values are hypothetical and serve to illustrate how computational chemistry can predict reaction outcomes.
Theoretical Spectroscopic Characterization
Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights that complement and guide experimental work. The primary method for these theoretical investigations is Density Functional Theory (DFT), often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a high level of accuracy. scispace.comnih.gov
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. The process involves optimizing the molecule's geometry at a chosen level of theory, followed by a Gauge-Independent Atomic Orbital (GIAO) calculation to determine the magnetic shielding tensors. These are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the electronegativity of the bromine and fluorine atoms, along with the aromatic ring currents of the thiophene and phenyl groups, would significantly influence the chemical shifts of the hydrogen and carbon atoms. The predicted coupling constants (J-values) would provide valuable information about the connectivity and dihedral angles between protons on the aromatic rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is illustrative and based on typical values for similar structures, as direct computational results for this specific compound are not available in the reviewed literature.)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| H on Thiophene Ring | 7.1 - 7.5 |
| H on Phenyl Ring | 7.0 - 7.6 |
| ¹³C NMR | |
| C-Br on Thiophene | 110 - 115 |
| C-S on Thiophene | 125 - 140 |
| C-F on Phenyl | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Other Aromatic C | 115 - 135 |
Vibrational Frequencies and IR Spectral Assignments
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. Following geometric optimization, a frequency calculation is performed. This provides a set of vibrational modes and their corresponding frequencies and intensities. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. scispace.com
The analysis would identify key vibrational modes, such as the C-H, C=C, C-S, C-Br, and C-F stretching and bending vibrations. The potential energy distribution (PED) analysis can be used to assign the calculated frequencies to specific atomic motions within the molecule. scispace.com
Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound (Note: This table presents expected ranges for key vibrational modes based on related compounds, as specific data for the target molecule is not available.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1250 - 1100 |
| Thiophene Ring Stretch | 1400 - 1300 |
| C-Br Stretch | 700 - 500 |
Electronic Transitions and UV-Vis Absorption Predictions
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption peaks.
The predicted UV-Vis spectrum would be characterized by π-π* transitions within the conjugated system formed by the thiophene and phenyl rings. The positions of these absorption maxima would be influenced by the electronic effects of the bromo and fluoro substituents. Such calculations are often performed in both the gas phase and in the presence of a solvent, using a continuum solvation model like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. nih.govresearchgate.net
Table 3: Predicted Electronic Transitions and UV-Vis Absorption for this compound (Note: The data below is a hypothetical representation of TD-DFT results for this class of compounds.)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO → LUMO | 280 - 320 | > 0.1 |
| HOMO-1 → LUMO | 250 - 280 | > 0.05 |
| HOMO → LUMO+1 | 230 - 260 | > 0.08 |
Mass Spectrometry Fragmentation Patterns
While the direct prediction of a full mass spectrum is complex, computational methods can provide insights into the likely fragmentation pathways of this compound under electron ionization (EI). By calculating the bond dissociation energies and the stability of potential fragment ions, a theoretical fragmentation pattern can be proposed.
For this molecule, the molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation pathways would likely involve the loss of the bromine atom, the fluorine atom, or cleavage at the bond connecting the thiophene and phenyl rings. The stability of the resulting carbocations and radical fragments would be a key factor in determining the relative abundance of the fragment ions.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Note: This table illustrates plausible fragmentation patterns based on the molecular structure.)
| m/z | Proposed Fragment |
|---|---|
| [M]⁺, [M+2]⁺ | Molecular ion |
| [M - Br]⁺ | Loss of bromine atom |
| [M - F]⁺ | Loss of fluorine atom |
| [C₄H₂BrS]⁺ | Bromothiophene cation |
Applications of 2 Bromo 4 3 Fluorophenyl Thiophene As a Synthetic Precursor
Construction of Advanced Organic Scaffolds
The unique arrangement of the bromo- and aryl- substituents on the thiophene (B33073) ring positions 2-Bromo-4-(3-fluorophenyl)thiophene as an ideal starting material for constructing sophisticated organic frameworks. The bromine atom serves as a handle for cross-coupling reactions, while the 4-arylthiophene core provides a stable and electronically tunable platform.
The aryl-thiophene motif is considered a "privileged scaffold" in chemistry, as it frequently appears in biologically active compounds and functional materials. The this compound molecule provides direct access to this motif, with the bromine atom at the C2 position allowing for further functionalization. This is particularly significant in the synthesis of polysubstituted thiophenes, where regioselectivity is crucial.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed to build upon the 2-bromothiophene (B119243) core. By reacting the bromo-derivative with various boronic acids or esters, a wide array of substituents can be introduced at the C2 position, leading to a library of complex thiophene-based molecules. jcu.edu.au This method allows for the controlled, step-wise assembly of molecules with desired electronic and steric properties.
| Reactant A | Reactant B | Catalyst/Conditions | Product Type | Ref |
| 2-Bromothiophene Derivative | Aryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Arylthiophene | chemicalbook.com |
| 2-Bromothiophene Derivative | Organostannane (Stille Coupling) | Pd Catalyst | Substituted Thiophene | jcu.edu.au |
| 2-Bromothiophene | Magnesium (to form Grignard) | THF, then coupling with Aryl Halide (Kumada Coupling) | 2-Arylthiophene | patsnap.com |
This table presents typical cross-coupling reactions used to functionalize 2-bromothiophene precursors, illustrating the synthetic utility of the C-Br bond.
Thiophene-containing compounds are integral to the design of specialized ligands used in transition metal catalysis. The sulfur atom in the thiophene ring can coordinate with metal centers, and the electronic properties of the ligand can be fine-tuned by substituents on the ring. This compound can serve as a key intermediate in the synthesis of such ligands. For instance, electron-rich phosphine (B1218219) ligands based on thiophene have been developed and shown to be effective in catalytic systems. jcu.edu.au The synthesis often involves the reaction of a brominated thiophene with a phosphine source or building up a more complex structure via cross-coupling before introducing the coordinating group.
Development of Molecules for Medicinal Chemistry Research
The structural features of this compound make it a highly relevant building block in the discovery of new therapeutic agents. The thiophene ring is a bioisostere of the benzene (B151609) ring and is found in numerous approved drugs. The fluorine atom can enhance metabolic stability and binding affinity.
One of the most significant applications of aryl-thiophene structures is in the development of pharmaceuticals. A closely related isomer, 2-(4-fluorophenyl)thiophene, is a key intermediate in the synthesis of Canagliflozin, a medication used for the treatment of type 2 diabetes. chemicalbook.compatsnap.cominnospk.com The synthesis of this intermediate often involves a Suzuki or Kumada coupling reaction between a 2-bromothiophene and a corresponding fluorophenyl boronic acid or Grignard reagent. chemicalbook.compatsnap.com
Given this precedent, this compound represents a valuable starting point for creating novel analogs of Canagliflozin or other pharmaceutical leads. By using this specific regioisomer, chemists can explore how the different substitution pattern on the phenyl and thiophene rings affects biological activity, potentially leading to the discovery of compounds with improved properties. The bromine atom provides a reactive site for introducing the C-glycoside portion of the final drug molecule.
| Intermediate | Synthetic Goal | Therapeutic Area | Ref |
| 2-(4-Fluorophenyl)thiophene | Canagliflozin | Type 2 Diabetes | patsnap.cominnospk.com |
| 2-Aryl-4-bromo-5-methylthiophene | Library of potential bioactive molecules | General Drug Discovery | jcu.edu.au |
| 4-(4-Bromophenyl)thiazol-2-amine derivatives | Antimicrobial and anticancer agents | Infectious Disease, Oncology | nih.gov |
This table highlights the use of thiophene-based intermediates in the synthesis of established and potential pharmaceutical agents.
Thiophene-based oligomers and polymers have gained prominence as fluorescent ligands and molecular probes for detecting disease-related protein aggregates, such as the amyloid-β (Aβ) plaques found in Alzheimer's disease. nih.govnih.gov These thiophene-based ligands can bind to the protein aggregates and exhibit distinct fluorescence spectra depending on the conformation of the bound protein, allowing for the optical differentiation of various aggregate forms. nih.govdiva-portal.org
The synthesis of these advanced probes often starts from simple thiophene building blocks. nih.gov this compound is an ideal precursor for such probes. Its structure can be extended through polymerization or sequential cross-coupling reactions, using the C-Br bond as a reactive site, to create luminescent conjugated oligothiophenes (LCOs). nih.govdiva-portal.org The 3-fluorophenyl group can influence the probe's binding characteristics and photophysical properties, potentially leading to probes with higher sensitivity and selectivity for specific protein pathologies.
Integration into Materials Science and Engineering
The field of organic electronics utilizes conjugated molecules like thiophenes to create lightweight, flexible, and solution-processable electronic devices. Halo-substituted thiophenes are particularly useful in this area. The introduction of electron-withdrawing groups, such as fluorine and bromine, can lower the energy levels of the molecular orbitals (HOMO and LUMO) of the material. jcu.edu.au
This tuning of electronic properties makes this compound a promising building block for n-dopable (electron-transporting) materials, which are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). jcu.edu.au The bromine atom facilitates the polymerization or oligomerization of the monomer through various cross-coupling techniques, such as Suzuki or Stille coupling, to form the final conjugated polymer or oligomer used in the electronic device. jcu.edu.au The resulting materials, incorporating both fluorine and a thiophene core, are investigated for their charge transport capabilities and stability.
Precursor for Conjugated Polymers and Oligomers
While direct studies detailing the use of this compound in the synthesis of conjugated polymers and oligomers are not extensively documented in publicly available research, the structural motifs of this compound are highly relevant to this field. The bromine atom on the thiophene ring makes it an ideal monomer for cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are fundamental to the synthesis of conjugated polymers. The thiophene unit itself is a common component in conducting polymers due to its electron-rich nature and ability to support charge delocalization.
The presence of the 3-fluorophenyl group is significant for several reasons. The fluorine atom can influence the electronic properties of the resulting polymer, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, through its electron-withdrawing inductive effect. This can, in turn, affect the polymer's band gap, solubility, and solid-state packing, all of which are critical parameters for its performance in electronic devices.
Component in Organic Electronic Materials
The application of thiophene-based molecules in organic electronic materials, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), is a well-established area of research. Although specific research on this compound in this context is limited, its structure is analogous to other building blocks commonly employed in these technologies.
In the realm of Organic Photovoltaics , fluorinated aromatic and heteroaromatic building blocks are frequently incorporated into donor and acceptor materials to enhance their performance. The introduction of fluorine can lead to a deeper HOMO level, which often results in a higher open-circuit voltage (Voc) in solar cells. Furthermore, fluorine substitution can promote favorable intermolecular interactions, leading to improved morphology and charge transport in the active layer of the device.
For Organic Light-Emitting Diodes , the wide bandgap and tunable electronic properties of fluorinated thiophene derivatives make them suitable candidates for host materials or as components in emissive layers. The strategic placement of fluorine atoms can influence the emission color and efficiency of the device. The this compound moiety could be incorporated into larger molecular structures designed to exhibit specific photophysical properties required for efficient light emission.
Synthesis of Functional Dyes and Pigments
Substituted thiophenes are integral components of many functional dyes and pigments. The extended π-conjugation possible through the thiophene ring, when coupled with other aromatic systems, can lead to strong absorption in the visible and near-infrared regions of the electromagnetic spectrum.
The use of this compound as a precursor would allow for the synthesis of dyes with tailored properties. The bromine atom serves as a handle for further chemical modifications, enabling the attachment of various functional groups to tune the dye's color, solubility, and binding affinity for specific substrates. The 3-fluorophenyl group can enhance the photostability and thermal stability of the dye, which are crucial properties for commercial applications. While specific examples of dyes synthesized from this particular precursor are not readily found in the literature, the general principles of dye chemistry strongly suggest its potential in this area.
Role in Agrochemical Research and Development
In the field of agrochemical research, the discovery of new active ingredients with high efficacy and favorable environmental profiles is a constant pursuit. Heterocyclic compounds, including thiophenes, are prevalent in the structures of many commercial pesticides and herbicides. The introduction of a fluorine atom or a trifluoromethyl group into a molecule is a common strategy in agrochemical design to enhance biological activity, metabolic stability, and lipophilicity.
The potential role of this compound in this sector would be as an intermediate in the synthesis of more complex molecules to be screened for biological activity. The combination of the thiophene ring and the fluorinated phenyl group could lead to the discovery of new compounds with fungicidal, insecticidal, or herbicidal properties. However, there is no specific publicly available research that demonstrates the direct use or evaluation of this compound or its immediate derivatives in agrochemical applications.
Future Directions and Emerging Research Avenues for 2 Bromo 4 3 Fluorophenyl Thiophene
Sustainable and Green Synthetic Approaches
The synthesis of functionalized heterocycles like 2-Bromo-4-(3-fluorophenyl)thiophene is traditionally reliant on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability.
Detailed research findings indicate a shift towards palladium-catalyzed C-H bond activation and arylation, which offers a more atom-economical route compared to classical cross-coupling reactions requiring pre-functionalized starting materials. nih.govrsc.org The direct arylation of the thiophene (B33073) core minimizes steps and the use of organometallic reagents. nih.gov A key area of development is the use of palladium nanoparticle (PdNP) catalysts, which exhibit high surface-to-volume ratios, leading to superior catalytic activity, selectivity, and recyclability. preprints.org Innovations are focused on stabilizing these nanoparticles on environmentally benign supports and using greener reaction media like water or biodegradable solvents. preprints.orgacs.org Such methods not only reduce waste but also mitigate issues like catalyst leaching. preprints.org For instance, palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, which serves as the sole reaction medium, thereby improving the green metrics of the process. acs.org
| Green Synthesis Strategy | Description | Potential Advantages for this compound |
| Direct C-H Arylation | Palladium-catalyzed reaction directly coupling an aryl halide with a C-H bond of the thiophene ring. rsc.org | Reduces the need for pre-functionalized thiophenes (e.g., boronic acids or stannanes), simplifying the synthetic sequence and reducing waste. |
| Micellar Catalysis | Using surfactants in water to form micelles that act as nanoreactors, enabling reactions of hydrophobic substrates in aqueous media. acs.org | Allows for reactions at lower temperatures, reduces reliance on volatile organic solvents (VOCs), and can improve catalyst efficiency and recovery. |
| Palladium Nanoparticle (PdNP) Catalysis | Employing PdNPs, often on a solid support, as the catalyst. preprints.org | Offers high catalytic activity, potential for catalyst recycling, and improved stability, lowering overall process costs and environmental impact. |
| Metal-Free Synthesis | Utilizing reagents like elemental sulfur or potassium sulfide (B99878) to construct the thiophene ring without transition metal catalysts. | Avoids the cost and potential toxicity associated with metal catalysts and simplifies purification. |
These sustainable approaches promise to make the synthesis of this compound and its derivatives more efficient, cost-effective, and environmentally friendly.
Application in Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing. durham.ac.uk These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput synthesis, which are particularly valuable for producing libraries of derivatives based on the this compound scaffold for drug discovery or materials science screening. mdpi.comyoutube.com
Flow chemistry has been successfully applied to the synthesis of a wide range of heterocyclic compounds. porrua.mx Its advantages include rapid reaction optimization, higher yields, and the ability to safely handle hazardous intermediates or reactions that are difficult to control in batch. For the synthesis of this compound derivatives, a flow setup could integrate multiple steps, such as a Suzuki-Miyaura coupling followed by a subsequent functionalization, into a single, continuous process. uc.pt
Automated synthesis platforms, which can be integrated with flow reactors or used independently, further accelerate the discovery cycle. youtube.comnih.gov These systems can manage chemical inventories, perform reactions in parallel (e.g., in 96-well plates), and purify the products with minimal human intervention. synplechem.com This allows for the rapid generation of a diverse library of analogues, where the bromo and fluoro substituents on the parent molecule are systematically replaced or modified to explore the structure-activity relationship. synplechem.combiocompare.com
| Technology | Key Features | Emerging Application for this compound |
| Flow Chemistry | Continuous processing in micro- or meso-reactors, precise control over temperature, pressure, and reaction time. durham.ac.uk | Scalable, on-demand synthesis; safe handling of exothermic reactions or unstable intermediates; multi-step sequential reactions without intermediate purification. uc.pt |
| Automated Synthesis | Robotic handling of reagents, parallel reaction execution, and integrated purification. youtube.comsynplechem.com | High-throughput synthesis of derivative libraries for screening; rapid lead optimization in medicinal chemistry programs. |
| Integrated Platforms | Combination of automated storage, liquid handling, and reaction modules driven by software. youtube.com | End-to-end workflow from chemical design to biological data generation, significantly shortening the drug discovery iteration cycle. nih.gov |
The adoption of these technologies will be crucial for efficiently exploring the chemical space around this compound.
Exploration of Novel Reactivity Patterns
The chemical structure of this compound contains multiple reactive sites that can be selectively functionalized to create a diverse range of new molecules. Future research will focus on exploring the untapped reactivity of this scaffold.
The bromine atom at the 2-position of the thiophene ring is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Kumada couplings. researchgate.netjcu.edu.aumdpi.com These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The electron-withdrawing nature of the 3-fluorophenyl substituent can influence the reactivity of the C-Br bond. Furthermore, recent advances in C–H functionalization open up possibilities for direct modification of other positions on the thiophene and phenyl rings. rsc.orgacs.orgnih.gov For example, palladium-catalyzed 1,4-migration could potentially be used to activate and functionalize the typically less reactive β-position of the thiophene ring. rsc.org The fluorine atom can also participate in nucleophilic aromatic substitution (SNAr) reactions, especially if the aromatic ring is further activated, providing another avenue for derivatization. acs.org
| Reaction Type | Target Site | Potential Products/Applications |
| Suzuki-Miyaura Coupling | C2-Br bond | Synthesis of bi-aryl and heteroaryl-thiophenes for organic electronics and medicinal chemistry. mdpi.comyoutube.com |
| Stille Coupling | C2-Br bond | Introduction of various organic groups using organostannanes, tolerant of many functional groups. jcu.edu.au |
| Direct C-H Arylation | Thiophene C5-H, Phenyl C-H bonds | Step-economical introduction of additional aryl groups to build more complex conjugated systems. nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Phenyl C-F bond | Introduction of N, O, or S-based nucleophiles to create novel derivatives with potential biological activity. acs.org |
| Lithium-Halogen Exchange | C2-Br bond | Generation of a lithiated thiophene intermediate for reaction with various electrophiles. jcu.edu.au |
The systematic exploration of these reactions will significantly expand the library of compounds accessible from the this compound core.
Integration into Supramolecular Assemblies
Thiophene-based molecules are well-known building blocks in supramolecular chemistry due to their electronic properties and ability to form ordered structures through non-covalent interactions. nih.govelsevierpure.commdpi.com The specific substituents on this compound are expected to play a crucial role in directing its self-assembly into well-defined nanostructures.
The interplay of various non-covalent forces, including π-π stacking of the thiophene and phenyl rings, hydrogen bonding (if suitable functional groups are introduced), and halogen bonding involving the bromine and fluorine atoms, will govern the final supramolecular architecture. nih.govwikipedia.org Halogen bonding, a directional interaction between a halogen atom (electrophile) and a nucleophile, is an increasingly utilized tool in crystal engineering. wikipedia.orgyoutube.com Similarly, the interaction of the fluorine atom with aromatic systems can influence molecular packing. nih.govnih.gov The self-organization of these molecules on surfaces can lead to the formation of nanowires, 2-D crystals, or other ordered aggregates with potential applications in organic electronics. nih.govuh.edu The final structure is highly dependent on factors like molecule-substrate interactions and the method of preparation. elsevierpure.commdpi.com
| Non-Covalent Interaction | Involving Groups | Influence on Supramolecular Assembly |
| π-π Stacking | Thiophene and Phenyl rings | Drives the formation of columnar or lamellar structures, crucial for charge transport in organic semiconductors. h-its.org |
| Halogen Bonding | C-Br and C-F bonds with nucleophiles (e.g., S, N, O atoms) | Provides directionality and strength to the assembly, enabling the design of specific crystal packing. wikipedia.orgyoutube.com |
| C-H···π Interactions | C-H bonds and aromatic rings | Contributes to the stability and specific geometry of the molecular packing. |
| Dipole-Dipole Interactions | Polar C-F and C-Br bonds | Influences the relative orientation of molecules within the assembly. youtube.com |
By understanding and controlling these interactions, researchers can design and fabricate novel functional materials based on the supramolecular assembly of this compound derivatives.
Expanded Computational Modeling for Property Prediction and Design
Computational chemistry is an indispensable tool for accelerating the discovery and design of new molecules. For a compound like this compound, computational methods can provide deep insights into its properties and guide experimental efforts.
Density Functional Theory (DFT) is a powerful method for predicting a wide range of properties, including molecular geometries, electronic structures (HOMO/LUMO energies), and reaction mechanisms. nih.govosti.govnih.gov For instance, DFT calculations can be used to rationalize the reactivity of different sites on the molecule for substitution or coupling reactions and to predict the electronic and optical properties of resulting polymers or supramolecular structures. nih.govosti.gov Studies on similar substituted thiophenes have shown strong correlations between calculated HOMO-LUMO energies and experimentally measured data. osti.gov
Beyond DFT, the rise of machine learning (ML) offers new avenues for high-throughput screening and property prediction. arxiv.orgucsb.edu ML models, trained on large datasets of existing molecules, can predict properties like solubility, melting point, and even biological activity for novel compounds like this compound and its derivatives, often much faster than traditional experimental or even DFT methods. arxiv.orgarxiv.orgacs.org This predictive power allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. ucsb.edu
| Computational Method | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reaction energy barriers, spectroscopic properties (UV-vis), local reactivity descriptors. nih.govacs.orgacs.org | Provides mechanistic insights, rationalizes observed reactivity, and predicts the optoelectronic properties of new materials. |
| Molecular Dynamics (MD) | Conformational analysis, solvation properties, dynamics of self-assembly. | Elucidates how molecules behave in solution and how they aggregate to form larger supramolecular structures. |
| Machine Learning (ML) | Physicochemical properties (solubility, boiling point), biological activity, reaction outcomes. arxiv.orgnih.gov | Enables rapid virtual screening of large virtual libraries of derivatives, accelerating the design of molecules with desired functions. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity or other properties based on molecular descriptors. | Guides the design of new drug candidates by correlating chemical structure with therapeutic effect. |
The integration of these computational tools into the research workflow is essential for the rational design and efficient discovery of new applications for this compound.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-Bromo-4-(3-fluorophenyl)thiophene, and what key experimental parameters influence yield?
- Methodological Answer : A widely used approach involves palladium-catalyzed β-arylation of 2-bromothiophene with a fluorophenyl iodide derivative. Key parameters include:
- Catalyst system: Pd(OAc)₂ with ligands like PPh₃ or XPhos.
- Solvent: Polar aprotic solvents (e.g., DMF or THF) at 80–100°C.
- Stoichiometry: A 1.5:1 molar ratio of aryl halide to thiophene enhances cross-coupling efficiency .
- Post-reaction purification via automated column chromatography (hexane/ethyl acetate) yields the product in ~50–60% purity. For bromination steps, direct electrophilic substitution using NBS (N-bromosuccinimide) in dichloromethane at 0°C can introduce bromine selectively .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine-induced deshielding at ~6.8–7.5 ppm for aromatic protons).
- X-ray crystallography : SHELX software refines crystal structures, with SHELXL optimizing bond lengths and angles using high-resolution data . ORTEP-3 generates graphical representations of molecular geometry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z: ~256–258 for [M+H]⁺). Computational methods (MP2/6-311G**) validate spectroscopic data by predicting bond distances and angles .
Q. How can the purity of this compound be determined?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities. Calibrate using a thiophene standard (GB/T 14327-2009 methodology) .
- GC-MS : Detects volatile byproducts (e.g., debrominated derivatives).
- Common impurities include unreacted 4-(3-fluorophenyl)thiophene and di-brominated isomers, resolved via gradient elution .
Advanced Research Questions
Q. How do computational methods predict the electronic properties of this compound for materials science applications?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G** level calculates HOMO-LUMO gaps, polarizability, and charge distribution. For example:
- Fluorine’s electron-withdrawing effect lowers HOMO energy (-5.8 eV), enhancing oxidative stability in semiconductor polymers (e.g., PBTTT derivatives) .
- Bromine’s steric effects disrupt π-stacking, reducing charge-carrier mobility in thin-film transistors. Validation against experimental UV-Vis and cyclic voltammetry data is critical .
Q. What mechanistic insights explain the regioselectivity of bromination in 4-(3-fluorophenyl)thiophene derivatives?
- Methodological Answer :
- Electrophilic bromination favors the 2-position due to fluorine’s meta-directing effect on the phenyl ring. Kinetic studies (e.g., monitoring via ¹H NMR) show rapid Br⁺ attack at the electron-rich α-thiophene carbon.
- Competing pathways (e.g., radical bromination) are suppressed using NBS in anhydrous conditions. Computational modeling (MP2) identifies transition-state geometries with lower activation barriers for 2-bromination .
Q. How can SHELXL software optimize crystallographic refinement for this compound?
- Methodological Answer :
- Data collection : High-resolution (<1.0 Å) synchrotron data reduces thermal displacement parameter errors.
- Refinement : SHELXL’s twin refinement handles pseudo-merohedral twinning. Use the TWIN command with BASF parameters to model overlapping lattices.
- Validation : R-factor convergence below 5% and CheckCIF alerts for steric clashes ensure structural reliability .
Q. What safety considerations are critical when handling brominated thiophenes?
- Methodological Answer :
- Toxicity : Thiophene derivatives exhibit hepatotoxicity via metabolic epoxidation. Use PPE (gloves, fume hoods) during synthesis .
- Storage : Store at -20°C in amber vials to prevent photodegradation. Bromine’s volatility requires secondary containment to avoid inhalation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
